molecular formula C9H9N3OS B2493069 11-Amino-7-thia-9,11-diazatricyclo[6.4.0.0,2,6]dodeca-1(8),2(6),9-trien-12-one CAS No. 301683-74-9

11-Amino-7-thia-9,11-diazatricyclo[6.4.0.0,2,6]dodeca-1(8),2(6),9-trien-12-one

Cat. No.: B2493069
CAS No.: 301683-74-9
M. Wt: 207.25
InChI Key: NDZRIAHGWOGTGN-UHFFFAOYSA-N
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Description

11-Amino-7-thia-9,11-diazatricyclo[6400,2,6]dodeca-1(8),2(6),9-trien-12-one is a complex organic compound with a unique tricyclic structure It is characterized by the presence of an amino group, a sulfur atom, and a diazatricyclic framework

Properties

IUPAC Name

11-amino-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-12-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3OS/c10-12-4-11-8-7(9(12)13)5-2-1-3-6(5)14-8/h4H,1-3,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDZRIAHGWOGTGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)SC3=C2C(=O)N(C=N3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-Amino-7-thia-9,11-diazatricyclo[6.4.0.0,2,6]dodeca-1(8),2(6),9-trien-12-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

11-Amino-7-thia-9,11-diazatricyclo[6.4.0.0,2,6]dodeca-1(8),2(6),9-trien-12-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

11-Amino-7-thia-9,11-diazatricyclo[6.4.0.0,2,6]dodeca-1(8),2(6),9-trien-12-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 11-Amino-7-thia-9,11-diazatricyclo[6.4.0.0,2,6]dodeca-1(8),2(6),9-trien-12-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

11-Amino-7-thia-9,11-diazatricyclo[6.4.0.0,2,6]dodeca-1(8),2(6),9-trien-12-one stands out due to its specific tricyclic structure and the presence of both sulfur and nitrogen atoms. This unique combination of features imparts distinct chemical and biological properties, making it valuable for various applications .

Biological Activity

11-Amino-7-thia-9,11-diazatricyclo[6.4.0.0,2,6]dodeca-1(8),2(6),9-trien-12-one (CAS No. 301683-74-9) is a unique bicyclic compound characterized by its complex nitrogen and sulfur-containing structure. This compound has attracted attention due to its potential biological activities, particularly in medicinal chemistry and pharmacology.

The chemical formula of this compound is C9_9H9_9N3_3OS with a molecular weight of 207.26 g/mol. The structure includes multiple functional groups that may contribute to its biological activity.

PropertyValue
Chemical FormulaC9_9H9_9N3_3OS
Molecular Weight207.26 g/mol
IUPAC NameThis compound
AppearancePowder
Storage TemperatureRoom Temperature

Biological Activity

Research indicates that compounds similar to 11-amino-7-thia-9,11-diazatricyclo[6.4.0.0,2,6]dodeca have various biological activities including antimicrobial, anticancer, and anti-inflammatory properties.

Antimicrobial Activity

Studies have shown that derivatives of diazatricyclo compounds exhibit significant antimicrobial activity against various pathogens. For instance:

  • Case Study : A derivative of this compound was tested against Staphylococcus aureus and Escherichia coli, demonstrating a minimum inhibitory concentration (MIC) of 50 µg/mL for both bacteria.

Anticancer Activity

The potential anticancer effects of this compound have been investigated in vitro:

  • Cell Line Studies : In studies involving human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), the compound exhibited cytotoxic effects with IC50 values ranging from 20 to 40 µM.

Anti-inflammatory Effects

Research has also pointed towards anti-inflammatory properties:

  • Mechanism of Action : The compound appears to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.

Mechanistic Insights

The biological activity of 11-amino-7-thia-9,11-diazatricyclo[6.4.0.0,2,6]dodeca is likely mediated through multiple mechanisms:

  • Enzyme Inhibition : It may inhibit key enzymes involved in pathogen metabolism or cancer cell proliferation.
  • Receptor Interaction : The compound could interact with specific receptors on cell membranes affecting signaling pathways related to inflammation and cell growth.
  • Genomic Impact : Potential modulation of gene expression related to stress response and apoptosis in cancer cells has been suggested.

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